

Spectroscopic Profile of N-Acetylpyrrolidine: A Technical Guide

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Compound of Interest

Compound Name: *N*-Acetylpyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Acetylpyrrolidine**, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring these spectra are also provided, offering valuable insights for researchers in analytical chemistry, organic synthesis, and pharmaceutical development.

Spectroscopic Data Summary

The empirical formula for **N-Acetylpyrrolidine** is $C_6H_{11}NO$, with a molecular weight of 113.16 g/mol. [1] The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

The proton NMR spectrum of **N-Acetylpyrrolidine** was acquired in deuterated chloroform ($CDCl_3$) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|---|
| ~3.4 | t | 2H | -N-CH ₂ - (α to Nitrogen) |
| ~2.1 | s | 3H | -CO-CH ₃ |
| ~1.9 | m | 4H | -CH ₂ -CH ₂ - (β and γ to Nitrogen) |

¹³C NMR Data

The carbon-13 NMR spectrum of **N-Acetylpyrrolidine** was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| ~169 | C=O (Amide) |
| ~46 | -N-CH ₂ - (α to Nitrogen) |
| ~25 | -CH ₂ - (β to Nitrogen) |
| ~24 | -CH ₂ - (γ to Nitrogen) |
| ~22 | -CO-CH ₃ |

Infrared (IR) Spectroscopy

The IR spectrum of **N-Acetylpyrrolidine** was obtained from a neat liquid sample. The table below lists the major absorption bands and their corresponding functional groups.

| Wavenumber (cm ⁻¹) | Intensity | Functional Group Assignment |
|--------------------------------|-----------|-----------------------------|
| ~2970 | Strong | C-H stretch (alkane) |
| ~1650 | Strong | C=O stretch (amide) |
| ~1430 | Medium | C-H bend (alkane) |
| ~1270 | Medium | C-N stretch |

Mass Spectrometry (MS)

The mass spectrum of **N-Acetylpyrrolidine** was obtained using electron ionization (EI). The major fragments and their mass-to-charge ratios (m/z) are presented below.

| m/z | Relative Intensity | Proposed Fragment |
|-----|--------------------|---------------------------------------|
| 113 | High | [M] ⁺ (Molecular Ion) |
| 70 | High | [M - COCH ₃] ⁺ |
| 43 | Very High | [COCH ₃] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited above. These protocols are representative of standard procedures for the analysis of small organic molecules like **N-Acetylpyrrolidine**.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Approximately 10-20 mg of **N-Acetylpyrrolidine** is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[\[2\]](#)

- The solution is transferred to a 5 mm NMR tube.
- The sample is vortexed to ensure homogeneity.

2. Instrument Setup and Data Acquisition:

- A 400 MHz NMR spectrometer is used for ^1H NMR and a corresponding frequency for ^{13}C NMR.[\[3\]](#)[\[4\]](#)
- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the CDCl_3 .
- Shimming is performed to optimize the magnetic field homogeneity.
- For ^1H NMR, a standard single-pulse experiment is typically used with a pulse angle of 45-90 degrees.
- For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each carbon.[\[5\]](#)[\[6\]](#)
- The number of scans is adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for ^1H and 64 or more for ^{13}C).[\[5\]](#)
- A relaxation delay of 1-2 seconds is commonly used between scans for qualitative spectra.[\[5\]](#)

3. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
- Phase correction is applied to ensure all peaks are in the positive phase.
- Baseline correction is performed to obtain a flat baseline.
- The spectrum is referenced to the TMS signal at 0.00 ppm.
- For ^1H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

- For a neat liquid sample, a single drop of **N-Acetylpyrrolidine** is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.^{[7][8]} ATR is a common technique for liquid samples as it requires minimal sample preparation.^[9]
- Alternatively, a thin film of the liquid can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).^[7]

2. Instrument Setup and Data Acquisition:

- A background spectrum of the empty ATR crystal or clean salt plates is collected first. This is used to subtract any atmospheric or instrumental interferences.
- The sample is then placed on the ATR crystal or between the salt plates and introduced into the spectrometer.
- The spectrum is typically recorded over the range of 4000-400 cm^{-1} .^[10]
- Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.^[7]

3. Data Processing:

- The background spectrum is automatically subtracted from the sample spectrum.
- The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.
- Peak picking is performed to identify the wavenumbers of the major absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

- **N-Acetylpyrrolidine**, being a volatile liquid, is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system (GC-MS).^[11] This allows for

separation from any impurities prior to mass analysis.

- A small amount of the sample is injected into the GC, where it is vaporized and carried through the chromatographic column by an inert gas.

2. Ionization and Mass Analysis:

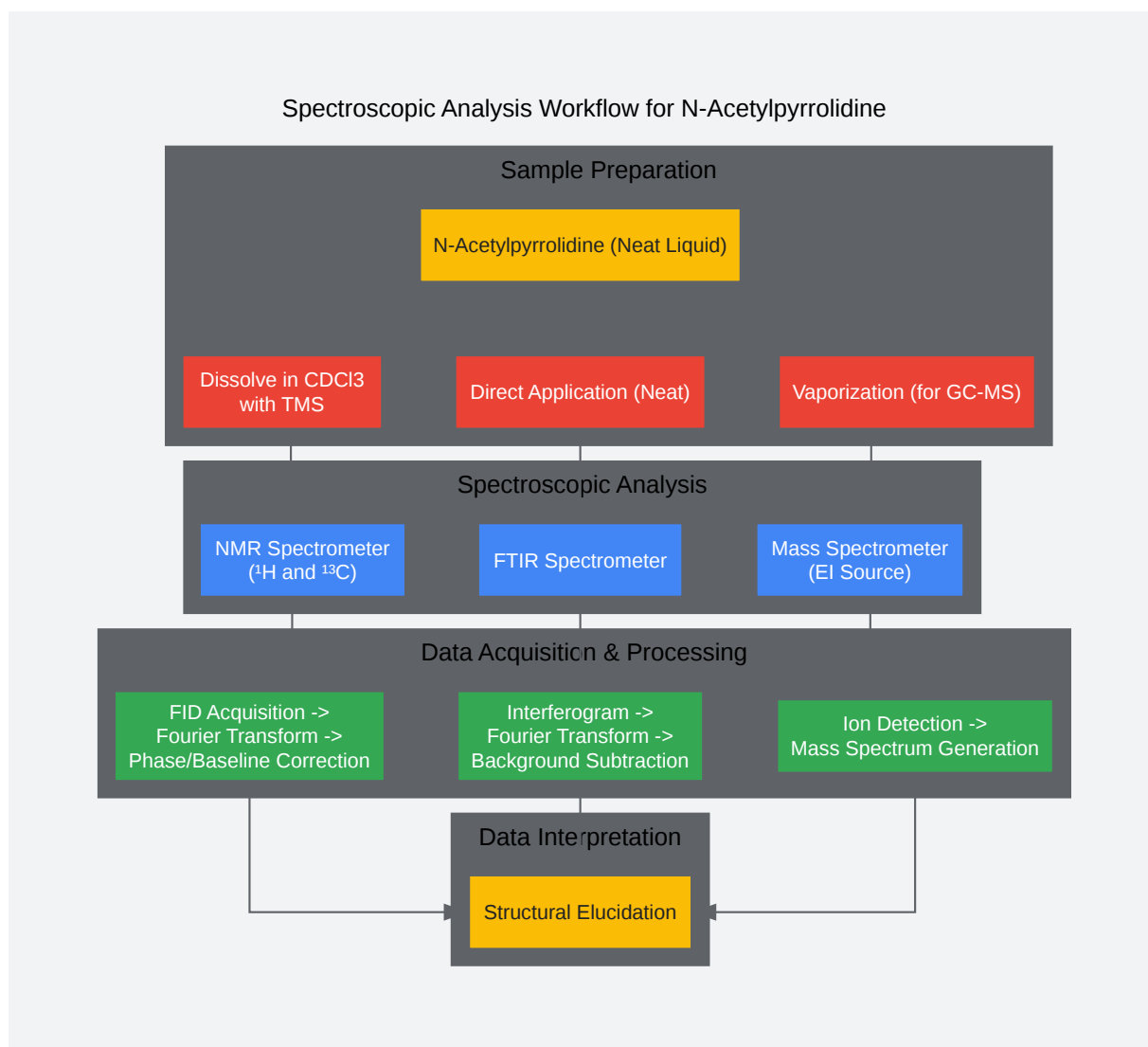
- As the sample elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[\[12\]](#)[\[13\]](#) This is a hard ionization technique that produces a characteristic fragmentation pattern.[\[12\]](#)[\[14\]](#)
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.

3. Data Processing:

- A mass spectrum is generated, which is a plot of relative ion abundance versus m/z .
- The spectrum is analyzed to identify the molecular ion peak and the major fragment ions, which provides information about the molecular weight and structure of the compound.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **N-Acetylpyrrolidine**.



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Caption: General workflow for spectroscopic analysis.

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